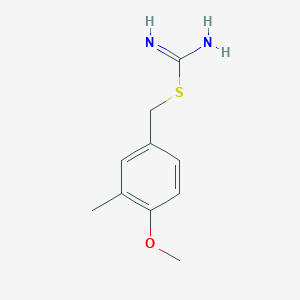![molecular formula C31H46O2S2 B14216072 Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- CAS No. 831169-73-4](/img/structure/B14216072.png)
Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups and a cyclopropylidene bridge, which imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with cyclopropylidene bis(thio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic rings.
Scientific Research Applications
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The cyclopropylidene bridge may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-
- Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- is unique due to the presence of the cyclopropylidene bridge, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
831169-73-4 |
|---|---|
Molecular Formula |
C31H46O2S2 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[1-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylcyclopropyl]sulfanylphenol |
InChI |
InChI=1S/C31H46O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13-14-31)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,13-14H2,1-12H3 |
InChI Key |
NRFLQCAQQWIDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2(CC2)SC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)

![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)




![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)


![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14216036.png)

![N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14216047.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran](/img/structure/B14216052.png)
